methyl 4-(N-(3-(6,7-dihydro-5H-pyrrolo[1,2-a]imidazol-3-yl)phenyl)sulfamoyl)benzoate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
This compound is a derivative of pyrrolopyrazine, a biologically active scaffold that contains pyrrole and pyrazine rings . It has been synthesized and studied for its potential biological activities .
Synthesis Analysis
The compound was synthesized with a yield of 71% as a yellow solid . The synthesis involved the reaction of hydrazonoyl halides with alkyl carbothioates .Molecular Structure Analysis
The molecular structure of the compound includes an imidazole ring, which is a five-membered heterocyclic moiety that possesses three carbon, two nitrogen, four hydrogen atoms, and two double bonds .Chemical Reactions Analysis
The compound has been involved in nitration reactions. For instance, 6-substituted 2-chloro-6,7-dihydro-5H-pyrrolo[1,2-a]imidazoles were used to synthesize the corresponding 3-nitro derivatives .Physical and Chemical Properties Analysis
The compound is a yellow solid with a melting point of 287–288 °C . Its IR spectrum shows peaks at 3137 cm^-1 (NH), 1676 cm^-1 (C=O), and 1609 cm^-1 (C=N) .Wissenschaftliche Forschungsanwendungen
Electropolymerization and Electrochromic Properties
A study by Almeida et al. (2017) discusses the synthesis and electrochromic characterization of a pyrrole derivative integrated with Methyl Red azo dye. The research showcases the electropolymerization of this derivative to create films with enhanced electrochromic properties, such as color change and stability, which could be significant for applications like pH sensors and electrochromic devices (Almeida et al., 2017).
Heterocyclic Synthesis Using Acidic Ionic Liquids
Shaterian and Ranjbar (2011) highlight the use of Brønsted acidic ionic liquids as catalysts for synthesizing highly substituted imidazoles, demonstrating an environmentally friendly approach to generating complex heterocyclic structures (Shaterian & Ranjbar, 2011).
Self-Assembled Monolayers for Polymer Enhancement
Research by Schneider et al. (2017) investigates the deposition of aromatic pyrrole derivatives as self-assembled monolayers to improve the properties of electropolymerized poly(pyrrole) layers, which is crucial for developing more efficient and durable polymeric materials (Schneider et al., 2017).
Coordination Chemistry
A study conducted by Bermejo et al. (2000) explores the coordination and electrochemical interaction of specific sulfonamido-benzene derivatives with nickel, offering insights into the complexation behavior and potential for creating novel metal-organic frameworks or catalytic systems (Bermejo et al., 2000).
Synthetic Versatility of Heterocyclic Derivatives
Stanovnik et al. (2006) present the transformation of a multifunctional reagent into various heterocyclic systems like pyridazine, pyrrole, and pyrazole derivatives, demonstrating the synthetic utility of such compounds in constructing complex molecular architectures (Stanovnik et al., 2006).
Wirkmechanismus
Target of Action
Compounds with similar pyrrolopyrazine scaffolds have shown a wide range of biological activities, such as antimicrobial, anti-inflammatory, antiviral, antifungal, antioxidant, antitumor, and kinase inhibitory .
Mode of Action
Similar compounds have shown inhibitory activity against receptor-interacting protein kinase 1 (ripk1) .
Biochemical Pathways
Compounds with similar structures have shown to affect various biological activities .
Pharmacokinetics
In vivo pharmacokinetic studies were performed for a similar compound .
Result of Action
Similar compounds have shown potent anti-necroptotic activity in both human and mouse cellular assays .
Action Environment
The structure of similar compounds is considered an attractive scaffold for drug discovery research .
Eigenschaften
IUPAC Name |
methyl 4-[[3-(6,7-dihydro-5H-pyrrolo[1,2-a]imidazol-3-yl)phenyl]sulfamoyl]benzoate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H19N3O4S/c1-27-20(24)14-7-9-17(10-8-14)28(25,26)22-16-5-2-4-15(12-16)18-13-21-19-6-3-11-23(18)19/h2,4-5,7-10,12-13,22H,3,6,11H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MTZHKTMIURISEE-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC=C(C=C1)S(=O)(=O)NC2=CC=CC(=C2)C3=CN=C4N3CCC4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H19N3O4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
397.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.